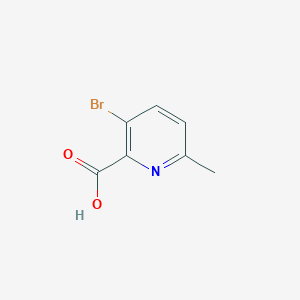

3-Bromo-6-methylpicolinic acid

Overview

Description

3-Bromo-6-methylpicolinic acid: is an organic compound that contains both bromine and a picolinic acid moiety. It has been studied for its potential biological and medicinal properties, as well as for its usefulness in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpicolinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Organolithium or Grignard reagents in anhydrous ether.

Oxidation Reactions: Potassium permanganate in an aqueous medium.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Various substituted picolinic acids.

Oxidation Reactions: this compound is converted to 3-Bromo-6-carboxypicolinic acid.

Reduction Reactions: this compound is converted to 3-Bromo-6-methylpicolinic alcohol.

Scientific Research Applications

Chemistry: 3-Bromo-6-methylpicolinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 3-Bromo-6-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of enzymes and proteins involved in disease pathways .

Comparison with Similar Compounds

- 6-Bromo-3-methylpicolinic acid

- 5-Bromopicolinic acid

- 2-Bromo-5-methylpyridine

Comparison: 3-Bromo-6-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the picolinic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 3-position and the methyl group at the 6-position can influence the compound’s reactivity and binding affinity to molecular targets .

Biological Activity

3-Bromo-6-methylpicolinic acid (CAS No. 779344-30-8) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure with a bromine atom and a methyl group attached to the picolinic acid moiety, which influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.03 g/mol. The compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, contributing to its unique properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily as an enzyme inhibitor and potential therapeutic agent. Its interactions with various biological targets have been the subject of numerous studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Enzyme Inhibition : The compound can bind to zinc finger proteins, disrupting their function by altering their structure and inhibiting zinc binding.

- Therapeutic Potential : Preliminary studies suggest its potential use as an anti-inflammatory agent and in cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Cancer Research : Research indicated that this compound could induce apoptosis in cancer cell lines, pointing towards its role as a potential anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpicolinic Acid | No bromine substituent | Precursor for derivatives |

| 5-Bromo-6-methylpyridine | Bromine at the 5-position | Varies in reactivity |

| 4-Bromo-6-methylpicolinic Acid | Bromine at the 4-position | Different biological effects |

| 3-Bromo-2-methylpyridine | Different methyl position | Distinct chemical reactivity |

The unique positioning of the bromine and methyl groups on the picolinic acid moiety significantly influences the compound's reactivity and binding affinity to molecular targets compared to its analogs.

Properties

IUPAC Name |

3-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLBWQGTJFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619765 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779344-30-8 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.